5-Nitro-2-(propylthio)pyrimidine-4,6-diol
Description
Properties
IUPAC Name |
4-hydroxy-5-nitro-2-propylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4S/c1-2-3-15-7-8-5(11)4(10(13)14)6(12)9-7/h2-3H2,1H3,(H2,8,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMVMACIFWKESN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C(=O)N1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617047 | |
| Record name | 6-Hydroxy-5-nitro-2-(propylsulfanyl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145783-13-7 | |
| Record name | 6-Hydroxy-5-nitro-2-(propylthio)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145783-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-5-nitro-2-(propylsulfanyl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of 2-Thiobarbituric Acid
The foundational step involves alkylating 2-thiobarbituric acid (2-TBA) with propyl iodide under basic conditions. A phase transfer catalyst, such as tetrabutylammonium bromide, enhances reactivity by facilitating the transfer of the propylthio group into the aqueous phase. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the propyl iodide:
Key Parameters
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Solvent System : A mixture of water and methanol (3:2 v/v) ensures solubility of both inorganic bases and organic reactants.
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Temperature : Reactions are conducted at 30–35°C for 24 hours to achieve >90% conversion.
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Work-Up : Acidification to pH <2.0 with HCl precipitates the product, which is washed with cyclohexane to remove residual impurities.
Nitration of 2-(Propylthio)Pyrimidine-4,6-Diol
The nitration step introduces a nitro group at the 5-position using fuming nitric acid (90–100%) under controlled conditions:
Optimization Insights
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Reaction Time : 22–30 hours at 25–30°C ensures complete nitration without over-oxidation.
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Solvent Choice : Excess nitric acid acts as both reagent and solvent, eliminating the need for additional solvents and simplifying purification.
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Isolation : Neutralization with ice-water followed by filtration yields a yellow powder with 99.06% purity.
Scale-Up Considerations
Industrial batches (375 g) maintain consistent purity (>99%) by implementing slow addition of nitric acid and rigorous temperature control.
Critical Process Parameters and Their Impact
Role of Base and Catalysts
| Parameter | Optimal Condition | Effect on Yield/Purity |
|---|---|---|
| Base | Sodium hydroxide (2 eq) | Maximizes thiolate formation |
| Phase Transfer Catalyst | Tetrabutylammonium bromide (0.1 eq) | Accelerates alkylation rate by 40% |
| Acid for Work-Up | Hydrochloric acid (pH 1.5–2.0) | Precipitates product with minimal solubility losses |
Solvent Systems in Nitration
The absence of organic solvents during nitration reduces byproduct formation. Comparative studies show:
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With Toluene : 85% yield, 94% purity due to incomplete mixing.
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Solvent-Free : 92% yield, 99% purity via direct nitric acid usage.
Purification and Isolation Techniques
Acid-Base Recrystallization
Crude product suspended in non-polar solvents (e.g., cyclohexane) undergoes recrystallization upon pH adjustment:
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Acidification : Adjust to pH 1.5–2.0 to protonate the pyrimidine ring.
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Anti-Solvent Addition : Cyclohexane precipitates high-purity crystals.
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Drying : Vacuum drying at 50–55°C removes residual moisture.
Purity Enhancement : Post-crystallization HPLC analysis confirms <0.5% impurities.
Chromatographic Purification
For laboratory-scale synthesis, silica gel chromatography (light petroleum ether:ethyl acetate = 4:1) resolves nitro-substituted byproducts. This method achieves 99.5% purity but is impractical for industrial use due to cost and time constraints.
Industrial-Scale Production Workflows
Batch Process Overview
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Alkylation Reactor : Charge 2-TBA (500 kg), NaOH (210 kg), H₂O (1500 L), and propyl iodide (620 kg). Stir for 24 hours at 35°C.
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Nitration Reactor : Transfer alkylated product to HNO₃ (2000 L). Stir for 28 hours at 28°C.
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Crystallization : Quench with ice-water (5000 L), filter, and wash with cyclohexane.
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Drying : Fluidized-bed dryer at 50°C for 8 hours.
Output : 375 kg/batch, 99.0–99.5% purity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Conditions | Impurity Profile |
|---|---|---|
| HPLC | C18 column, 0.1% HCOOH/ACN gradient | 0.94% total impurities |
| TLC | Silica GF₂₅₄, CHCl₃:MeOH (9:1) | Single spot (Rf = 0.42) |
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(propylthio)pyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydroxyl groups at the 4 and 6 positions can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of 2-(propylthio)pyrimidine-4,6-diol with an amino group at the 5-position .
Scientific Research Applications
Intermediate in Drug Synthesis
5-Nitro-2-(propylthio)pyrimidine-4,6-diol is primarily utilized as an intermediate in the synthesis of ticagrelor, a medication used to reduce the risk of heart attacks and strokes by inhibiting platelet aggregation. The synthesis involves multiple steps where this compound acts as a key building block in the formation of ticagrelor and its analogs .
Impurity Profiling
In pharmaceutical manufacturing, this compound is also employed in impurity profiling for ticagrelor formulations. Regulatory bodies such as the FDA require stringent testing for impurities in drug products, making this compound essential for ensuring compliance with pharmaceutical standards .
Synthetic Chemistry
This compound serves as a versatile reagent in organic synthesis. It can participate in various chemical reactions including oxidation and reduction processes, allowing chemists to create more complex molecules from simpler precursors.
Table 1: Key Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts thiol groups to sulfoxides or sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Reduces nitro groups to amino groups | Sodium borohydride |
| Substitution | Nucleophilic substitution involving amino/hydroxyl groups | Alkyl halides |
Mechanistic Studies
The compound is also studied for its interaction with biological targets, particularly its mechanism of action as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. This research contributes to the understanding of its potential therapeutic effects .
Antimicrobial Properties
Research has indicated that derivatives of this compound may exhibit antimicrobial activity against various pathogens. This potential is being explored for developing new antimicrobial agents .
Anticancer Activity
Studies are ongoing to evaluate the anticancer properties of this compound and its derivatives. Preliminary findings suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Case Studies
Case Study 1: Ticagrelor Synthesis
A detailed investigation into the synthesis of ticagrelor highlights the role of this compound as a crucial intermediate. The study outlines the synthetic route involving nitration and subsequent reactions leading to ticagrelor formation, emphasizing the efficiency and yield improvements achieved through optimized reaction conditions .
Case Study 2: Impurity Profiling Methodology
Research focusing on impurity profiling methods for ticagrelor has validated the use of this compound as a standard reference compound during quality control processes. The study details analytical techniques such as LC-QTOF-MS/MS employed to detect and quantify impurities within pharmaceutical formulations .
Mechanism of Action
The mechanism of action of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol involves its role as an intermediate in the synthesis of ticagrelor. Ticagrelor acts as a P2Y12 receptor antagonist, inhibiting platelet aggregation and reducing the risk of thrombotic events . The molecular targets and pathways involved include the P2Y12 receptor on platelets, which is crucial for ADP-mediated platelet activation .
Comparison with Similar Compounds
4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine (CAS 145783-14-8)
| Property | 5-Nitro-2-(propylthio)pyrimidine-4,6-diol | 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine |
|---|---|---|
| Reactivity | Moderate (hydroxyl groups) | High (chlorine substituents) |
| Applications | Pharmaceutical impurity | Organic synthesis intermediate |
| Hazards | H302, H315, H319 | Likely includes chlorine-related risks |
2-(Propylthio)pyrimidine-4,6-diol (CAS 145783-12-6)
- Molecular Formula : C₇H₁₀N₂O₂S
- Key Differences: Lacks the nitro (-NO₂) group at position 3. Reduced electrophilicity, altering reactivity in aromatic substitution reactions. Applications: Less specialized; may serve as a precursor in pyrimidine chemistry .
5-Aminopyrimidine-2,4,6-triol Hydrochloride (CAS 66887-61-4)
- Molecular Formula : C₃H₆N₃O₃·HCl
- Key Differences: Features amino (-NH₂) and hydroxyl (-OH) groups instead of nitro and propylthio substituents. Increased basicity due to amino groups, enabling participation in acid-base reactions .
Isotopic Analogs: 5-Nitro-2-(d₇-propylthio)pyrimidine-4,6-diol (CAS 1265919-34-3)
Biological Activity
5-Nitro-2-(propylthio)pyrimidine-4,6-diol (CAS No. 145783-13-7) is a compound of significant interest in pharmacological research, particularly due to its role as an impurity in the antiplatelet drug Ticagrelor. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological implications, metabolic pathways, and relevant case studies.
Overview of Biological Activity
This compound has been primarily studied in the context of its use in monitoring Ticagrelor formulations. Its biological activity is closely linked to its interactions with various biological targets, particularly the P2Y12 receptor, which plays a crucial role in platelet aggregation and thrombus formation.
The compound acts as a modulator of the P2Y12 receptor, which is a G protein-coupled receptor involved in the regulation of platelet activation. By inhibiting this receptor, this compound can potentially reduce platelet aggregation, making it valuable for therapeutic applications in cardiovascular diseases.
Pharmacokinetics and Metabolism
The metabolism of this compound involves cytochrome P450 enzymes, which facilitate its conversion into various metabolites. Understanding these metabolic pathways is essential for assessing the safety and efficacy of Ticagrelor formulations that contain this compound as an impurity.
Table 1: Metabolic Pathways Involving this compound
| Enzyme Type | Reaction Type | Resulting Metabolites |
|---|---|---|
| Cytochrome P450 | Oxidation | Active metabolites (e.g., AR-C124910XX) |
| Esterases | Hydrolysis | More polar intermediates for excretion |
| Reductases | Reduction | Altered pharmacological activity |
Case Studies and Research Findings
Recent studies have highlighted the relevance of this compound in various experimental settings:
- Antiplatelet Activity : Research indicates that modifications to Ticagrelor analogues can yield compounds with retained antiplatelet activity while minimizing antibacterial effects. This suggests distinct mechanisms for these activities .
- Toxicity Profiling : In studies involving Ticagrelor formulations, this compound was utilized as a reference standard to ensure compliance with FDA regulations during toxicity assessments .
- Impurity Monitoring : The compound is also employed in impurity profiling during the commercial production of Ticagrelor, ensuring that levels remain within specified limits to mitigate adverse effects associated with impurities .
Q & A
Q. What are the key synthetic routes for 5-nitro-2-(propylthio)pyrimidine-4,6-diol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves functionalizing pyrimidine precursors via nitration and thiolation. For example, derivatives like 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (CAS 145783-14-8) can serve as intermediates . Optimize conditions (temperature, solvent, catalyst) using statistical experimental design (e.g., factorial or response surface methodology) to minimize trial-and-error approaches. Quantum chemical calculations (e.g., DFT) predict reaction pathways, while iterative feedback between computational models and experimental data refines parameters like nitro-group orientation and sulfur nucleophilicity .
Q. Table 1: Example Optimization Parameters
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Reaction Temp. | 60–100°C | 85°C | Maximizes nitration efficiency |
| Solvent (Polarity) | THF vs. DMSO | DMSO | Enhances solubility of intermediates |
| Catalyst Loading | 1–5 mol% | 3 mol% | Balances cost and reactivity |
Q. How can the solubility and stability of this compound be systematically characterized?
- Methodological Answer : Solubility profiling in polar (e.g., water, DMSO) and non-polar solvents (e.g., hexane) identifies compatible media. For acidic hydroxyl groups, test solubility in alkaline solutions (e.g., NaOH, as in related pyrimidines ). Stability studies under varying pH, temperature, and light exposure use HPLC or UV-Vis spectroscopy to track degradation. For example, buffer solutions (e.g., ammonium acetate, pH 6.5) are used in assay protocols for analogous compounds .
Q. What spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer : Combine NMR (<sup>1</sup>H/<sup>13</sup>C) to resolve propylthio and nitro-group positions, IR for hydroxyl and nitro stretching (e.g., –NO2 ~1520 cm<sup>-1</sup>), and high-resolution mass spectrometry (HRMS) for molecular formula validation. X-ray crystallography resolves tautomeric forms of the diol groups, which are critical for reactivity .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., kinases or oxidoreductases). DFT calculations assess electronic effects of substituents (e.g., nitro group electron-withdrawing effects) on redox potential or hydrogen-bonding capacity. Reaction path sampling (e.g., nudged elastic band method) models intermediate steps in synthesis to identify kinetic barriers .
Q. What strategies resolve contradictions in experimental vs. computational data for reaction mechanisms?
- Methodological Answer : Discrepancies often arise from unaccounted solvent effects or transition-state approximations. Apply microkinetic modeling to integrate experimental rate data with computational activation energies. Validate using isotopic labeling (e.g., <sup>18</sup>O in diol groups) or in situ spectroscopy (e.g., Raman) to detect transient intermediates. Iterative refinement of force fields in simulations improves agreement .
Q. How can heterogeneous catalysis improve scalability of pyrimidine functionalization?
- Methodological Answer : Screen solid catalysts (e.g., zeolites, metal-organic frameworks) for nitro-group introduction or thiolation. Use design of experiments (DoE) to optimize surface area, pore size, and acid/base sites. For example, mesoporous silica enhances diffusion-limited reactions, while Brønsted acid sites stabilize nitro intermediates. Monitor via in situ FTIR or TGA-MS to assess catalyst deactivation .
Q. Table 2: Catalyst Screening Parameters
| Catalyst Type | Surface Area (m²/g) | Reaction Yield (%) | Selectivity (%) |
|---|---|---|---|
| Zeolite Y | 780 | 62 | 88 |
| Al-MCM-41 | 1020 | 78 | 92 |
| Zr-MOF | 1450 | 85 | 95 |
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
